molecular formula C19H15ClN4O2 B10768509 Alloswitch-1

Alloswitch-1

Cat. No. B10768509
M. Wt: 366.8 g/mol
InChI Key: JJRNGNCTPCWXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alloswitch-1 is a photoswitchable allosteric modulator that selectively targets the metabotropic glutamate receptor 5. This compound is unique due to its ability to control receptor activity with light, making it a valuable tool in optopharmacology. This compound contains an azobenzene group, which allows it to switch between active and inactive forms upon exposure to different wavelengths of light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alloswitch-1 involves the incorporation of an azobenzene moiety into a known ligand structure. The process typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Alloswitch-1 undergoes several types of chemical reactions, primarily driven by its azobenzene group:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Alloswitch-1 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 5. In its trans configuration, it acts as a negative allosteric modulator, inhibiting receptor activity. Upon exposure to ultraviolet light, it isomerizes to the cis configuration, which has reduced inhibitory activity. This reversible modulation allows precise control over receptor activity using light .

Similar Compounds:

Uniqueness of this compound: this compound stands out due to its photoswitchable nature, allowing reversible control of receptor activity with light. This feature provides a high degree of precision in modulating biological processes, making it a valuable tool in both research and potential therapeutic applications .

properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

2-chloro-N-[2-methoxy-4-(pyridin-2-yldiazenyl)phenyl]benzamide

InChI

InChI=1S/C19H15ClN4O2/c1-26-17-12-13(23-24-18-8-4-5-11-21-18)9-10-16(17)22-19(25)14-6-2-3-7-15(14)20/h2-12H,1H3,(H,22,25)

InChI Key

JJRNGNCTPCWXGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.